molecular formula C24H21BrO3 B14021433 5,6-Dibenzyloxy-2-bromo-tetralin-1-one

5,6-Dibenzyloxy-2-bromo-tetralin-1-one

Cat. No.: B14021433
M. Wt: 437.3 g/mol
InChI Key: OUGILSYYDGWIDT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5,6-Dibenzyloxy-2-bromo-tetralin-1-one typically involves the bromination of a tetralinone precursor followed by the introduction of benzyloxy groups. One common synthetic route includes the following steps:

    Bromination: The tetralinone precursor is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Benzyloxylation: The brominated intermediate is then reacted with benzyl alcohol in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to form the benzyloxy groups.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the process.

Chemical Reactions Analysis

5,6-Dibenzyloxy-2-bromo-tetralin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide (NaN3) or thiourea.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: The benzyloxy groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures. Palladium catalysts and boronic acids are typical reagents for these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used, allowing for a wide range of derivatives to be synthesized.

Scientific Research Applications

5,6-Dibenzyloxy-2-bromo-tetralin-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5,6-Dibenzyloxy-2-bromo-tetralin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and benzyloxy groups play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

5,6-Dibenzyloxy-2-bromo-tetralin-1-one can be compared with other similar compounds, such as:

    5,6-Dibenzyloxy-2-chloro-tetralin-1-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    5,6-Dibenzyloxy-2-iodo-tetralin-1-one:

    5,6-Dibenzyloxy-2-fluoro-tetralin-1-one: The presence of a fluorine atom can significantly alter its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H21BrO3

Molecular Weight

437.3 g/mol

IUPAC Name

2-bromo-5,6-bis(phenylmethoxy)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C24H21BrO3/c25-21-13-11-20-19(23(21)26)12-14-22(27-15-17-7-3-1-4-8-17)24(20)28-16-18-9-5-2-6-10-18/h1-10,12,14,21H,11,13,15-16H2

InChI Key

OUGILSYYDGWIDT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)C1Br

Origin of Product

United States

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